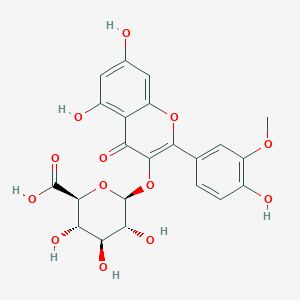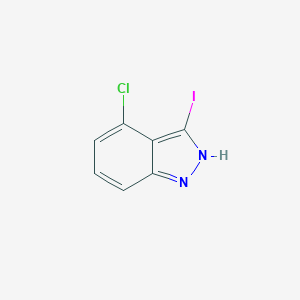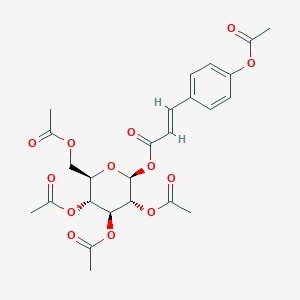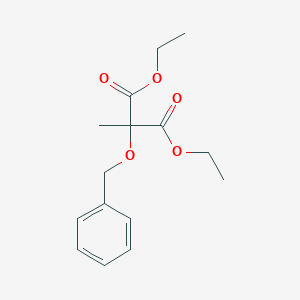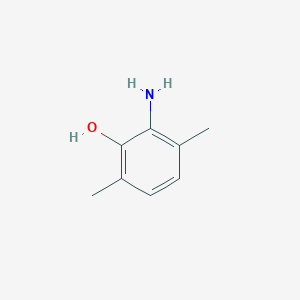![molecular formula C9H8F3N3 B106475 Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 870562-47-3](/img/structure/B106475.png)
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” is a fascinating chemical compound widely used in scientific research1. It possesses immense potential for exploring molecular interactions and studying protein structures, thanks to its unique diazirin moiety1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as 3-(Trifluoromethyl)benzylamine have been synthesized from precursors like 3-(Trifluoromethyl)benzyl bromide2.Molecular Structure Analysis
The exact molecular structure of “Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” is not provided in the search results. However, the molecular formula is given as C8H8F3N3.Chemical Reactions Analysis
The specific chemical reactions involving “Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” are not explicitly mentioned in the search results. However, the molecular formula is given as C8H8F3N3.Safety And Hazards
The safety and hazards associated with “Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” are not detailed in the search results.
Orientations Futures
The future directions of “Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” are not specified in the search results. However, its potential for exploring molecular interactions and studying protein structures suggests it may have significant applications in scientific research1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
Propriétés
IUPAC Name |
[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQXHBVWVLDNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

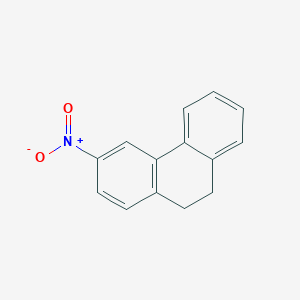
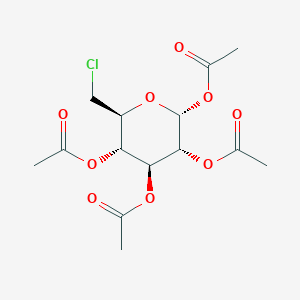

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
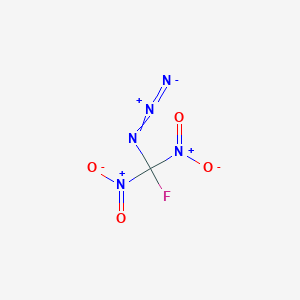
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)
